4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride
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Overview
Description
4-Imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . Reaction conditions typically involve heating under reflux or using a suitable solvent to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes and ultimately cell death . For example, it may inhibit protein tyrosine kinases or cyclin-dependent kinases, which are crucial for cell cycle progression and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride include:
Uniqueness
What sets this compound apart is its unique structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H10ClN3OS |
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Molecular Weight |
231.70 g/mol |
IUPAC Name |
4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3OS.ClH/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7;/h5H,1-2H3,(H2,9,10,12);1H |
InChI Key |
FBBSJVCVCTVVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=O)NC(=N)C12)C.Cl |
Origin of Product |
United States |
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